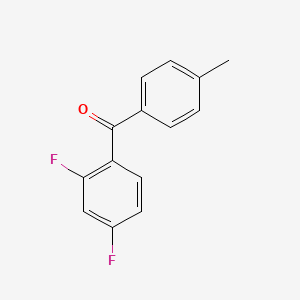

(2,4-Difluorophenyl)(p-tolyl)methanone

Beschreibung

(2,4-Difluorophenyl)(p-tolyl)methanone is a diaryl ketone featuring a 2,4-difluorophenyl group and a p-tolyl (4-methylphenyl) group linked via a ketone bridge. Its fluorine substituents enhance metabolic stability and bioavailability, while the p-tolyl group contributes to hydrophobic interactions in target binding .

Eigenschaften

IUPAC Name |

(2,4-difluorophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c1-9-2-4-10(5-3-9)14(17)12-7-6-11(15)8-13(12)16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOOBUUOPODCSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluorophenyl)(p-tolyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction requires an aromatic compound, such as p-toluidine, and a difluorobenzene derivative. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and conducted under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the production of (2,4-Difluorophenyl)(p-tolyl)methanone may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to achieve industrial-scale production.

Analyse Chemischer Reaktionen

(2,4-Difluorophenyl)(p-tolyl)methanone: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are employed.

Major Products Formed:

Oxidation: 2,4-Difluorobenzoic acid, 2,4-Difluorophenol

Reduction: 2,4-Difluorophenylmethanol, 2,4-Difluoroaniline

Substitution: Brominated or nitro derivatives of the compound

Wissenschaftliche Forschungsanwendungen

(2,4-Difluorophenyl)(p-tolyl)methanone: has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (2,4-Difluorophenyl)(p-tolyl)methanone exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological or chemical context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Physical Properties of Selected Diarylmethanones

Key Observations :

Key Observations :

Key Observations :

Spectral Characterization

- ¹H NMR : Fluorine atoms in (2,4-difluorophenyl) groups cause deshielding of adjacent protons (δ 7.50–8.00 ppm) .

- ¹³C NMR : Ketone carbonyl signals appear at δ 190–200 ppm, with fluorine coupling observed in difluorophenyl derivatives .

- UPLC-MS : Molecular ion peaks (e.g., m/z 421 [M-H]⁻ for halogenated derivatives) confirm structural integrity .

Biologische Aktivität

The compound (2,4-Difluorophenyl)(p-tolyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C13H10F2O

- Molecular Weight : 232.22 g/mol

- IUPAC Name : (2,4-difluorophenyl)(4-methylphenyl)methanone

The presence of fluorine atoms in the structure is significant as it often enhances the biological activity of organic compounds due to increased lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that (2,4-Difluorophenyl)(p-tolyl)methanone exhibits various biological activities, including antimicrobial and anticancer properties. The following sections detail these findings.

Antimicrobial Activity

A study evaluating a series of methanone derivatives found that compounds similar to (2,4-Difluorophenyl)(p-tolyl)methanone demonstrated promising antimicrobial effects against a range of pathogens. The mechanism of action is believed to involve the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Methanone Derivative A | Bactericidal | 32 |

| Methanone Derivative B | Fungicidal | 16 |

| (2,4-Difluorophenyl)(p-tolyl)methanone | TBD | TBD |

Anticancer Activity

Recent studies have highlighted the potential of (2,4-Difluorophenyl)(p-tolyl)methanone in cancer treatment. In vitro assays on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), showed significant cytotoxic effects.

- IC50 Values : The compound exhibited IC50 values in the micromolar range against A549 cells, indicating its effectiveness compared to established chemotherapeutics like 5-fluorouracil.

The proposed mechanisms by which (2,4-Difluorophenyl)(p-tolyl)methanone exerts its biological effects include:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.

- Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in metabolic pathways critical for cancer cell survival.

Case Studies and Research Findings

-

Study on Lung Cancer Cells :

- A549 cells treated with varying concentrations of (2,4-Difluorophenyl)(p-tolyl)methanone showed a dose-dependent decrease in cell viability.

- Flow cytometry analysis indicated an increase in apoptotic cells correlating with higher concentrations of the compound.

-

Antimicrobial Efficacy Evaluation :

- In a comparative study against standard antimicrobial agents, (2,4-Difluorophenyl)(p-tolyl)methanone demonstrated superior activity against specific bacterial strains resistant to conventional treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.